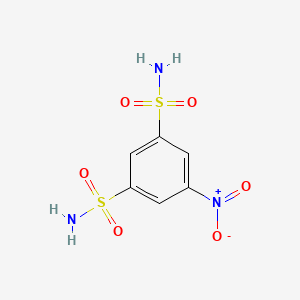

5-Nitro-1,3-benzenedisulfonamide

Description

Properties

Molecular Formula |

C6H7N3O6S2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

5-nitrobenzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H7N3O6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H,(H2,7,12,13)(H2,8,14,15) |

InChI Key |

KARAWAJZGXKOOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Sodium 1,3-Benzenedisulfonate Salt

- Reactants: Sodium 1,3-benzenedisulfonate salt and a nitrating agent (typically nitric acid).

- Conditions: Controlled nitration is performed to introduce a nitro group selectively at the 5-position of the benzene ring.

- Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO2+) generated from nitric acid attacks the aromatic ring.

- Optimization: The reaction is conducted under controlled temperature and acid concentration to prevent over-nitration or degradation.

This step yields sodium 5-nitro-1,3-benzenedisulfonate salt as the intermediate.

Chlorination to Form 5-Nitro-1,3-Benzenedisulfonyl Chloride

- Reactants: Sodium 5-nitro-1,3-benzenedisulfonate salt and chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

- Conditions: Typically carried out under reflux with anhydrous conditions to convert sulfonate groups to sulfonyl chlorides.

- Notes: This step is critical as the sulfonyl chloride intermediate is highly reactive and must be handled under moisture-free conditions to avoid hydrolysis.

The chlorination step converts the sulfonate salt into the corresponding sulfonyl chloride derivative, 5-nitro-1,3-benzenedisulfonyl chloride.

Ammonolysis to Yield 5-Nitro-1,3-Benzenedisulfonamide

- Reactants: 5-nitro-1,3-benzenedisulfonyl chloride and ammonia or ammonium hydroxide.

- Conditions: The sulfonyl chloride is reacted with ammonia in an aqueous or alcoholic medium, often at low temperature to control the reaction rate.

- Outcome: Formation of the disulfonamide by nucleophilic substitution of the sulfonyl chloride groups with ammonia.

This final step produces 5-nitro-1,3-benzenedisulfonamide with high purity after purification.

Reaction Parameters and Yields

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | Sodium 1,3-benzenedisulfonate + HNO3 | Controlled temperature, acid conc. | ~85-95 | Avoids over-nitration; selective for 5-position |

| Chlorination | Sodium 5-nitro-1,3-benzenedisulfonate + PCl5 or SOCl2 | Reflux, anhydrous conditions | ~90-95 | Moisture sensitive intermediate |

| Ammonolysis | 5-Nitro-1,3-benzenedisulfonyl chloride + NH3 | Low temperature, aqueous/alcoholic medium | ~90-98 | High purity disulfonamide obtained |

These yields are consistent with literature reports and patent disclosures, indicating efficient conversion at each step.

Alternative and Related Preparation Notes

- Nitration of related compounds: For example, nitration of benzimidazolone derivatives with aqueous nitric acid at 20–100 °C has been reported to yield nitro-substituted products with high purity and yield, demonstrating the general applicability of controlled nitration in aqueous media.

- Hydrogenation and reduction steps: In some synthetic routes for related sulfonamide compounds, catalytic hydrogenation under acidic alcoholic conditions is used to reduce nitro groups or modify substituents while preserving sulfonamide functionality.

- Purification: After each step, purification by filtration, recrystallization, or chromatography ensures removal of side products and unreacted starting materials.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Reaction Type | Conditions | Yield (%) | Critical Notes |

|---|---|---|---|---|---|

| 1. Nitration | Sodium 1,3-benzenedisulfonate, HNO3 | Electrophilic aromatic substitution | Controlled temp, acid conc. | 85-95 | Selective mononitration at 5-position |

| 2. Chlorination | Sodium 5-nitro-1,3-benzenedisulfonate, PCl5 or SOCl2 | Sulfonate to sulfonyl chloride conversion | Reflux, anhydrous | 90-95 | Moisture-sensitive intermediate |

| 3. Ammonolysis | 5-Nitro-1,3-benzenedisulfonyl chloride, NH3 | Nucleophilic substitution | Low temp, aqueous/alcoholic medium | 90-98 | High purity disulfonamide product |

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-benzenedisulfonamide can undergo several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide groups under basic conditions.

Major Products

Reduction: Reduction of the nitro group forms 5-amino-1,3-benzenedisulfonamide.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1,3-benzenedisulfonamide is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by empirical data and case studies.

Antibacterial Activity

Sulfonamides, including 5-nitro-1,3-benzenedisulfonamide, have been extensively studied for their antibacterial properties. They function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Research has shown that certain derivatives exhibit significant bacteriostatic activity against various strains of bacteria, including resistant strains.

Anthelmintic Properties

Recent studies have highlighted the anthelmintic activity of substituted benzenedisulfonamides. Specifically, compounds similar to 5-nitro-1,3-benzenedisulfonamide have demonstrated effectiveness against liver flukes (Fasciola spp.) in livestock. This application is critical for veterinary medicine, particularly in treating infections in sheep and cattle .

Carbonic Anhydrase Inhibition

Research indicates that 5-nitro-1,3-benzenedisulfonamide and its analogs can inhibit carbonic anhydrases (CAs), particularly CA IX. This inhibition has implications for cancer therapy, as CA IX is overexpressed in various tumors. Studies report IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, showcasing the compound's potential as a selective anticancer agent .

Protein Misfolding Disorders

The compound has been evaluated for its ability to mitigate protein misfolding associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays using neuroblastoma cell lines demonstrated that derivatives of 5-nitro-1,3-benzenedisulfonamide can reduce the formation of toxic oligomers and fibrils linked to these diseases .

Case Study 1: Anthelmintic Efficacy

A study conducted on livestock treated with derivatives of benzenedisulfonamides showed a significant reduction in liver fluke populations post-treatment. The study emphasized the need for further exploration into the dosage and long-term effects of these compounds on animal health.

Case Study 2: Cancer Therapeutics

In a preclinical trial assessing the efficacy of CA inhibitors in tumor growth reduction, compounds derived from 5-nitro-1,3-benzenedisulfonamide demonstrated promising results in reducing tumor size in xenograft models. The selectivity for CA IX over other isoforms was noted as a significant advantage for therapeutic applications.

Case Study 3: Neurodegenerative Disease Models

In vitro studies using M17D neuroblastoma cells revealed that treatment with derivatives of the compound significantly reduced oligomerization of α-synuclein and tau proteins, suggesting potential therapeutic pathways for treating protein misfolding disorders .

Mechanism of Action

The mechanism by which 5-Nitro-1,3-benzenedisulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, its role as a carbonic anhydrase IX inhibitor involves binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with 4-Amino-6-chloro-1,3-benzenedisulfonamide

The pharmacopeial compound 4-Amino-6-chloro-1,3-benzenedisulfonamide (C₆H₈ClN₃O₄S₂, MW 285.73 g/mol) shares the 1,3-benzenedisulfonamide backbone but differs in substituents: an amino (-NH₂) group at position 4 and a chlorine atom at position 6 . Key differences include:

Key Findings :

- The nitro group in 5-Nitro-1,3-benzenedisulfonamide likely reduces solubility in non-polar solvents compared to the amino and chloro substituents in the analog.

- The amino group in 4-Amino-6-chloro-1,3-benzenedisulfonamide may enhance reactivity in ammonia solutions, as evidenced by its solubility in ammonia TS .

Comparison with 5-Nitro-1,2,4-triazol-3-one (NTO)

5-Nitro-1,2,4-triazol-3-one (NTO, C₂H₂N₄O₃, MW 130.06 g/mol) is a nitro-heterocyclic compound studied for its environmental degradation . While structurally distinct from 5-Nitro-1,3-benzenedisulfonamide, both share a nitro group, enabling comparative insights into degradation pathways:

Key Findings :

- NTO’s nitro group facilitates photocatalytic degradation via TiO₂, suggesting that 5-Nitro-1,3-benzenedisulfonamide might respond similarly to advanced oxidation processes .

- The benzene ring in 5-Nitro-1,3-benzenedisulfonamide may confer higher thermal and chemical stability compared to NTO’s heterocyclic structure.

Biological Activity

5-Nitro-1,3-benzenedisulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Nitro-1,3-benzenedisulfonamide has the molecular formula . It comprises a benzene ring substituted with both nitro () and sulfonamide () groups. These functional groups contribute to its reactivity and biological properties.

Antibacterial Properties

Research indicates that 5-Nitro-1,3-benzenedisulfonamide exhibits significant antibacterial activity against various bacterial strains. The presence of the nitro group is crucial for its mechanism of action, which primarily involves the inhibition of bacterial folate synthesis pathways. This inhibition occurs through the interference with essential enzymes such as dihydropteroate synthase, which is vital for bacterial growth and survival.

Table 1: Antibacterial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, 5-Nitro-1,3-benzenedisulfonamide has been studied for its anticancer potential . It acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. By inhibiting CA IX, the compound may reduce tumor growth and proliferation .

Table 2: Inhibition of Carbonic Anhydrase IX

| Compound | IC50 (nM) | Effect on Tumor Growth | Reference |

|---|---|---|---|

| 5-Nitro-1,3-benzenedisulfonamide | 15.7 | Significant reduction | |

| Control | - | No effect | - |

The mechanism by which 5-Nitro-1,3-benzenedisulfonamide exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The compound binds to the active sites of target enzymes (e.g., CA IX), preventing their normal function.

- Disruption of Folate Metabolism : It interferes with bacterial folate synthesis by inhibiting dihydropteroate synthase.

- Induction of Apoptosis : In cancer cells, it may promote apoptosis through pathways activated by CA IX inhibition .

Case Studies

Several studies have highlighted the effectiveness of 5-Nitro-1,3-benzenedisulfonamide in various biological contexts:

- A study demonstrated that the compound significantly inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis and reducing cell viability by approximately 70% compared to control groups .

- Another research effort focused on its antibacterial efficacy against multi-drug resistant strains, revealing that it could serve as a promising lead compound for developing new antibiotics.

Q & A

Q. What synthetic routes are commonly employed for preparing 5-nitro-1,3-benzenedisulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation and nitration of benzene derivatives. Key steps include:

- Sulfonation : Use of chlorosulfonic acid to introduce sulfonamide groups at the 1,3-positions.

- Nitration : Controlled nitration with nitric acid/sulfuric acid mixtures to introduce the nitro group at position 5.

Optimization requires precise temperature control (0–5°C during nitration to avoid byproducts) and inert atmospheres to prevent oxidation . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity.

Q. What analytical techniques are critical for characterizing 5-nitro-1,3-benzenedisulfonamide and confirming its structural integrity?

Q. How can solubility challenges be addressed during in vitro assays involving 5-nitro-1,3-benzenedisulfonamide?

The compound’s low aqueous solubility (due to nitro and sulfonamide groups) can be improved using:

- Co-solvents : DMSO or ethanol (<5% v/v to avoid cytotoxicity).

- Surfactants : Polysorbate-80 (0.1% w/v) to enhance dispersion .

Pre-solubilization in warm water (50–60°C) followed by sonication is also effective.

Advanced Research Questions

Q. How can computational methods guide the optimization of 5-nitro-1,3-benzenedisulfonamide’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example:

Q. What experimental strategies resolve contradictions in biological activity data for sulfonamide derivatives?

- Dose-Response Profiling : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Off-Target Screening : Use kinase/GPCR panels to rule out non-specific interactions.

- Structural Analog Comparison : Compare with 4-amino-6-chloro-1,3-benzenedisulfonamide (antiplatelet activity in ) to isolate nitro group contributions.

Q. How can degradation pathways of 5-nitro-1,3-benzenedisulfonamide be characterized under stress conditions?

- Forced Degradation Studies : Expose to UV light, acidic/alkaline hydrolysis, and oxidative conditions (HO).

- LC-MS/MS Analysis : Identify degradation products (e.g., des-nitro or sulfonic acid derivatives) and propose mechanisms . Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions.

Q. What methodologies elucidate the structure-activity relationship (SAR) of 5-nitro-1,3-benzenedisulfonamide in enzyme inhibition?

- Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to map binding interactions.

- Isosteric Replacements : Synthesize analogs replacing the nitro group with cyano or trifluoromethyl to assess steric/electronic effects .

- QSAR Modeling : Use Hammett constants or molecular descriptors to correlate substituent effects with IC values.

Methodological Notes

- Data Interpretation : Conflicting bioactivity results may arise from assay variability (e.g., platelet aggregation protocols in vs. enzyme inhibition assays). Normalize data to internal controls.

- Safety Protocols : Handle nitro derivatives in fume hoods due to potential mutagenicity; use PPE for sulfonamide handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.